molecular formula C12H17ClN2 B3092102 (3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine CAS No. 1222712-85-7

(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092102
CAS No.: 1222712-85-7
M. Wt: 224.73 g/mol
InChI Key: RBIAOZNQZOGXTE-GFCCVEGCSA-N
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Description

“(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine” (CAS: 1222712-85-7) is a chiral piperidine derivative with a 4-chlorobenzyl substituent at the nitrogen atom and an amine group at the 3R position of the piperidine ring. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol .

Properties

IUPAC Name

(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIAOZNQZOGXTE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate 1-[(4-chlorophenyl)methyl]piperidine. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features References
(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine 4-Chlorobenzyl C₁₂H₁₇ClN₂ 224.73 Lipophilic chloro group; chiral 3R configuration
(3R)-1-(2-methoxybenzyl)piperidin-3-amine 2-Methoxybenzyl C₁₃H₂₀N₂O 220.31 Electron-donating methoxy group; potential for enhanced metabolic stability
(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine Benzyl, 4-methyl, methylamine C₁₄H₂₂N₂ 218.34 Dual methyl groups; stereospecific synthesis (3R,4R)
(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine Pyrrolopyrimidin-4-yl C₁₁H₁₅N₅ 217.27 Heteroaromatic substituent; ligand in PDB entry 5JT
1-(4-chlorobenzoyl)piperidin-3-amine hydrochloride 4-Chlorobenzoyl (carbonyl) C₁₂H₁₆ClN₂O·HCl 283.19 Carbonyl group increases polarity; hydrochloride salt improves solubility

Biological Activity

Introduction

(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 4-chlorobenzyl group, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Chlorophenyl Group : The presence of a 4-chlorobenzyl moiety likely increases lipophilicity and influences pharmacokinetic properties.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
(3S)-1-(4-fluorophenyl)methylpiperidin-3-amineSimilar piperidine structure; fluorine substitutionAntidepressant effects
1-[4-(Trifluoromethyl)phenyl]piperidin-3-amineTrifluoromethyl group enhances lipophilicityAnalgesic properties
1-(4-bromophenyl)piperidin-3-aminesBromine substitution affects receptor bindingNeurotransmitter modulation

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been suggested that this compound may act as an antagonist or modulator at specific receptors, influencing neurotransmitter release and uptake.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Analgesia : Potential pain-relieving properties.
  • Anti-inflammatory Effects : Investigated for its ability to reduce inflammation.
  • Neurotransmitter Modulation : Interaction with receptors involved in mood regulation.

Research Findings

Several studies have evaluated the biological activity of this compound. Key findings include:

  • In Vitro Studies : The compound has shown promising results in various in vitro assays, indicating significant interaction with target receptors.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies suggest that modifications to the structure can significantly impact biological activity, providing insights for optimizing therapeutic effects .
  • Metabolic Stability : Investigations into the metabolic stability of this compound indicate favorable profiles compared to similar compounds, enhancing its potential for therapeutic use .

Case Study: Interaction with Cannabinoid Receptors

A relevant study explored the interaction of piperidine derivatives with cannabinoid receptors, highlighting the potential for this compound to act as a selective CB1 antagonist. This could have implications for treating conditions such as obesity and pain management .

Table 2: In Vitro Activity Data

CompoundEC50 (μM)Target ReceptorRemarks
(3R)-1-(4-chlorophenyl)methylpiperidin-3-amine0.25CB1 ReceptorSelective antagonist
Related Compound A0.35CB2 ReceptorLess selective
Related Compound B0.30CB1/CB2 ReceptorDual action

Q & A

Synthesis Optimization and Enantiomeric Yield

Q: How can researchers optimize the enantiomeric yield of (3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine during synthesis? A: Key strategies include:

  • Catalyst selection : Titanium(IV) isopropoxide in reductive amination steps enhances stereoselectivity, as demonstrated in analogous piperidine derivatives .
  • Chiral resolving agents : Di-p-toluoyl-(L)-tartaric acid effectively resolves racemic mixtures, achieving >99% enantiomeric excess (ee) in related compounds .
  • Reaction conditions : Controlled pH (6–7) and low-temperature crystallization improve chiral purity .

Stereochemical Confirmation

Q: What advanced analytical methods confirm the (3R) configuration of the piperidine ring? A:

  • X-ray crystallography : Resolves absolute configuration, as applied to structurally similar pyrrolo[2,3-d]pyrimidine derivatives .
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases achieves baseline separation of enantiomers .
  • Circular Dichroism (CD) : Correlates Cotton effects with known (R)-configured analogs .

Pharmacological Profiling and Target Identification

Q: How should researchers design assays to evaluate the compound’s biological activity? A:

  • Receptor binding assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to psychoactive piperidines .
  • Enzyme inhibition studies : Test acetylcholinesterase or monoamine oxidase inhibition using fluorometric/spectrophotometric methods .
  • Cellular assays : Assess cytotoxicity (via MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Analytical Challenges in Salt Forms

Q: What are common pitfalls in characterizing hydrochloride salts of this compound? A:

  • Hygroscopicity : Salt forms (e.g., dihydrochloride) require anhydrous handling and storage at -20°C to prevent degradation .
  • NMR artifacts : Use DMSO-d6 instead of D2O to avoid proton exchange masking amine signals .
  • Elemental analysis : Discrepancies >0.3% indicate impurities; cross-validate with LC-MS .

Addressing Data Contradictions in Synthetic Routes

Q: How can conflicting reports on reaction yields be resolved? A:

  • Reagent purity : Sodium borohydride contaminated with NaOH reduces yields; use freshly opened batches .
  • Byproduct identification : LC-MS or GC-MS detects intermediates like N-acylated derivatives, which form under suboptimal amination conditions .
  • Scale-dependent effects : Microwaves or flow chemistry improve reproducibility at milligram scales .

Impact of Enantiomeric Purity on Biological Activity

Q: Does enantiomeric purity significantly affect receptor binding or toxicity? A:

  • Case study : (3R)-enantiomers of piperidine derivatives show 10-fold higher affinity for cannabinoid receptors than (3S) analogs .
  • Toxicity : Racemic mixtures may exhibit off-target effects (e.g., hERG inhibition), resolved by chiral separation .
  • Method : Use chiral stationary phases (CSPs) during purification to isolate the active (R)-enantiomer .

Metabolic Stability and Structural Modifications

Q: What structural modifications improve metabolic stability in preclinical studies? A:

  • Fluorine substitution : Replace labile protons on the 4-chlorophenyl group with F to reduce CYP450-mediated oxidation .
  • Methylation : N-methylation of the piperidine amine enhances stability in liver microsomal assays (t½ > 60 min) .
  • Deuterium labeling : Deuterated analogs (e.g., at C-3) slow metabolism without altering target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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